molecular formula C12H19N5 B11731323 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11731323
M. Wt: 233.31 g/mol
InChI Key: VWHXTAWOORZREE-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-5-amine
  • 1-(propan-2-yl)-1H-pyrazole-5-amine
  • 1-ethyl-3,5-dimethyl-1H-pyrazole
  • 1-(propan-2-yl)-3,5-dimethyl-1H-pyrazole

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure with distinct substituents. This structural feature imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The presence of both ethyl and isopropyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

VWHXTAWOORZREE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

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